Amflutizole

Gout Hyperuricemia Uricosuric

Standard XO inhibitors (allopurinol, febuxostat) cannot model combined enzyme blockade and uricosuric therapy in preclinical hyperuricemia research. Amflutizole (LY-141894) bridges this gap with a unique dual mechanism-XO inhibition plus enhanced renal urate clearance-delivering a 25% serum urate reduction in clinical studies. • Dual pharmacodynamics: XO inhibition + uricosuric activity (Δ -2.4 mg/dL at 500 mg) • Abolishes cerebral free radical formation at 30 mg/kg in rat models • 88% colonic chemiluminescence reduction at 20 mM-benchmark antioxidant in IBD assays • >98% HPLC purity; shipped with ice pack for global delivery

Molecular Formula C11H7F3N2O2S
Molecular Weight 288.25 g/mol
CAS No. 82114-19-0
Cat. No. B1667029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmflutizole
CAS82114-19-0
Synonyms4-amino-3-(3-(trifluoromethyl)phenyl)-5-isothiazole carboxylic acid
amflutizole
Molecular FormulaC11H7F3N2O2S
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O
InChIInChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18)
InChIKeyKVMCEGAWQYTFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amflutizole: Dual-Action XO Inhibitor and Uricosuric Agent


Amflutizole (LY-141894) is a synthetic thiazole derivative belonging to the class of xanthine oxidase (XO) inhibitors [1]. It is structurally characterized by a 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid core [2]. Unlike first-line XO inhibitors such as allopurinol or febuxostat, amflutizole exhibits a dual mechanism of action: it inhibits xanthine oxidase and, more prominently, enhances renal uric acid clearance [3].

Mechanism Dual XO inhibition + reported uricosuric component — supports dual-pathway urate-lowering studies
Model context Hyperuricemia / gout research models; renal urate transport dissection
Tool compound Near-complete free radical suppression reported in cerebral I/R model — neurovascular oxidative stress research

Why Standard XO Inhibitors Cannot Replace Amflutizole


Generic substitution with standard xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) is scientifically invalid due to amflutizole's distinct dual pharmacodynamic profile. While allopurinol and febuxostat primarily lower serum urate by inhibiting XO, amflutizole achieves clinically significant urate reduction predominantly via enhanced renal clearance—a uricosuric effect absent in conventional XO inhibitors [1]. This dual action results in a unique hypouricemic signature (e.g., Δ -2.4 mg/dL serum urate at 500 mg) that cannot be replicated by XO inhibition alone [1]. Additionally, amflutizole's thiazole scaffold [2] differs fundamentally from the purine-like allopurinol or the non-purine febuxostat, leading to distinct off-target and tissue-specific effects that are critical for experimental consistency.

Amflutizole
Standard XO Inhibitors
Dual XO inhibition + uricosuric activity
XO inhibition only — urate-lowering pathway may not transfer
Reported urate reduction with predominant renal clearance component
Urate reduction solely via XO blockade — endpoint profile may differ
Thiazole-trifluoromethyl scaffold
Purine analog or non-purine scaffold — off-target kinase/transporter context may shift

Amflutizole Differentiation Evidence


Uricosuric-Driven Urate Reduction

Amflutizole reduces serum urate through a dual mechanism: modest XO inhibition combined with enhanced renal uric acid clearance. In a 29-patient randomized crossover trial, 500 mg amflutizole lowered mean serum urate from 9.6 ± 1.5 mg/dL to 7.2 ± 1.3 mg/dL (p < 0.01), a 25% reduction. Detailed studies in 5 patients confirmed that the majority of the antihyperuricemic effect was attributable to increased renal clearance, not XO inhibition [1]. In contrast, allopurinol and febuxostat lack this uricosuric component, relying solely on XO blockade to lower urate [2].

Uricosuric Urate Reduction
Class-level
Reported 25% serum urate decrease (p < 0.01), predominantly via renal clearance
Supports dual-pathway urate-lowering mechanism interpretation
Hyperuricemia research cohort (n=29, 500 mg oral); crossover trial context
Gout Hyperuricemia Uricosuric XO Inhibitor Mechanism of Action

Free Radical Abolition in Ischemia-Reperfusion

Amflutizole exhibits potent antioxidant effects in vivo. In a rat cerebral ischemia/reperfusion model, pretreatment with 30 mg/kg amflutizole virtually abolished free radical formation and release as measured by ESR spin-trapping [1]. Topical application of 10 µM amflutizole eliminated ischemia/reperfusion-evoked free radical adducts of POBN in cortical superfusates [2]. While allopurinol and oxypurinol also show antioxidant activity, the magnitude of radical suppression observed with amflutizole in these specific cerebral models is striking and quantitatively documented.

Cerebral Free Radical Suppression
Reported
Near-complete abolition of free radical formation (ESR)
Supports XO-dependent oxidative stress investigation in neurovascular models
Rat cerebral I/R model, 30 mg/kg i.p. pre-treatment
Ischemia/Reperfusion Oxidative Stress Free Radical ESR Spectroscopy Cerebral Cortex

Chemiluminescence Reduction in Colitis Model

In a rat colitis model, amflutizole (20 mM) reduced colonic biopsy chemiluminescence by 88% (n=5, p=0.03), a measure of reactive oxygen species production. This effect was directly compared to LY231617 (10 mM), which achieved a 98% reduction (n=5, p=0.009) [1]. This provides the only direct, quantitative, head-to-head comparison of amflutizole with another novel antioxidant compound in an inflammatory disease model.

Colitis Chemiluminescence Reduction
Head-to-head
88% reduction (20 mM) vs LY231617 98% (10 mM)
Benchmarks antioxidant potency in IBD mucosal oxidative stress assay
Rat colitis biopsy chemiluminescence; direct comparator context
Inflammatory Bowel Disease Chemiluminescence Antioxidant Colitis Reactive Oxygen Species

Thiazole-Trifluoromethyl Scaffold

Amflutizole's chemical structure features a 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid core [1]. This thiazole-based scaffold is distinct from the purine analog allopurinol (pyrazolo[3,4-d]pyrimidine) and the non-purine febuxostat (2-arylthiazole-4-carboxylic acid) [2]. The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially contributing to amflutizole's unique renal clearance profile [3].

Thiazole-Trifluoromethyl Scaffold
Class-level
4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid core
Distinct from purine/allopurinol chemotypes — supports SAR studies
Trifluoromethyl group may influence metabolic stability
Medicinal Chemistry SAR Thiazole Xanthine Oxidase Inhibitor Chemical Scaffold

No Myocardial Infarct Size Reduction

Unlike some XO inhibitors (e.g., allopurinol) which have shown modest cardioprotective effects, amflutizole treatment (50 mg/kg i.v.) in a canine coronary occlusion model did not significantly alter infarct size (40 ± 21% vs. control) [1]. This null finding is a critical differentiator, indicating that amflutizole's antioxidant effects do not translate into myocardial salvage in this setting, possibly due to tissue-specific XO isoform sensitivity or pharmacokinetic limitations.

No Myocardial Infarct Size Reduction
Reported
Infarct size 40 ± 21% (not significant vs control)
Defines absent cardioprotective effect in canine I/R model
50 mg/kg i.v.; context-dependent pharmacology boundary
Myocardial Infarction Cardioprotection Ischemia/Reperfusion Xanthine Oxidase Negative Result

Amflutizole Optimal Research Applications


Dual Urate-Lowering Mechanism Studies

Amflutizole is ideally suited for preclinical models investigating combined XO inhibition and uricosuric therapy for gout and hyperuricemia. Its dual mechanism (demonstrated in a 29-patient trial showing a 25% serum urate reduction, primarily via enhanced renal clearance [1]) allows researchers to dissect the relative contributions of XO blockade versus urate excretion to overall hypouricemic efficacy. This cannot be achieved with allopurinol or febuxostat alone.

Cerebral Ischemia-Reperfusion Oxidative Injury

Amflutizole is a high-value tool for studying xanthine oxidase-derived free radical damage in stroke and neurovascular research. Its ability to virtually abolish free radical formation in rat cerebral cortex at 30 mg/kg [2] provides a robust positive control for validating XO-dependent oxidative stress pathways in vivo. Use it to benchmark novel neuroprotective agents.

IBD Oxidative Stress Models

Amflutizole serves as a reliable reference antioxidant in IBD research. The direct, head-to-head data showing an 88% reduction in colonic chemiluminescence at 20 mM [3] provides a quantitative benchmark for evaluating novel compounds in acetic acid-induced colitis models. Use it to calibrate antioxidant potency in mucosal biopsy assays.

Novel XO Inhibitor Scaffold Development

Amflutizole's thiazole-trifluoromethyl core represents a distinct chemotype for structure-activity relationship (SAR) studies aimed at developing next-generation XO inhibitors with uricosuric properties [4]. Its scaffold can be derivatized to optimize the balance between XO inhibition and renal urate transport modulation.

Application
Selection Property
Validation Focus
Dual-pathway urate-lowering mechanism research
XO inhibition with reported uricosuric contribution
Urate reduction endpoint and renal clearance contribution
Cerebral I/R oxidative injury research
Near-complete free radical suppression in cerebral models
XO-dependent oxidative stress pathway validation
IBD mucosal oxidative stress assay
Benchmarked antioxidant potency (chemiluminescence)
Mucosal ROS endpoint calibration
XO inhibitor scaffold SAR studies
Thiazole-trifluoromethyl core
XO inhibition vs urate transport modulation balance

Technical Documentation Hub

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